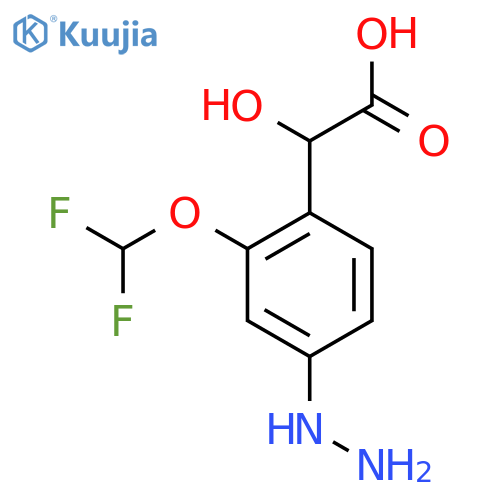Cas no 1804279-79-5 (2-(Difluoromethoxy)-4-hydrazinylmandelic acid)

1804279-79-5 structure
商品名:2-(Difluoromethoxy)-4-hydrazinylmandelic acid
CAS番号:1804279-79-5
MF:C9H10F2N2O4
メガワット:248.183509349823
CID:4941547
2-(Difluoromethoxy)-4-hydrazinylmandelic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethoxy)-4-hydrazinylmandelic acid
-
- インチ: 1S/C9H10F2N2O4/c10-9(11)17-6-3-4(13-12)1-2-5(6)7(14)8(15)16/h1-3,7,9,13-14H,12H2,(H,15,16)
- InChIKey: ATGVSYJHIGETHO-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C(C=CC=1C(C(=O)O)O)NN)F
計算された属性
- せいみつぶんしりょう: 248.061
- どういたいしつりょう: 248.061
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 105
2-(Difluoromethoxy)-4-hydrazinylmandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015025225-1g |
2-(Difluoromethoxy)-4-hydrazinylmandelic acid |
1804279-79-5 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
| Alichem | A015025225-500mg |
2-(Difluoromethoxy)-4-hydrazinylmandelic acid |
1804279-79-5 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
| Alichem | A015025225-250mg |
2-(Difluoromethoxy)-4-hydrazinylmandelic acid |
1804279-79-5 | 97% | 250mg |
504.00 USD | 2021-06-18 |
2-(Difluoromethoxy)-4-hydrazinylmandelic acid 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
1804279-79-5 (2-(Difluoromethoxy)-4-hydrazinylmandelic acid) 関連製品
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
